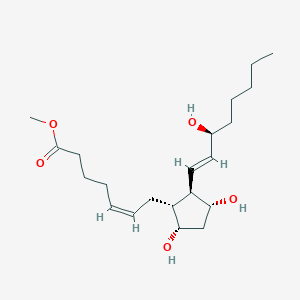
前列腺素F2α甲酯
描述
Prostaglandin F2alpha methyl ester is a synthetic derivative of prostaglandin F2alpha, a naturally occurring prostaglandin involved in various physiological processes. Prostaglandins are lipid compounds derived from fatty acids and have diverse roles in the body, including the regulation of inflammation, blood flow, and the induction of labor.
科学研究应用
Prostaglandin F2alpha methyl ester has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prostaglandin synthesis and reactions . In biology and medicine, it serves as a tool for investigating the roles of prostaglandins in physiological processes, such as inflammation, reproduction, and cardiovascular function .
作用机制
Target of Action
Prostaglandin F2alpha (PGF2α) primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .
Mode of Action
PGF2α interacts with its target, the FP receptor, to mediate a variety of cellular processes. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes, and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats . PGF2α is released in response to an increase in oxytocin levels in the uterus, stimulating both luteolytic activity and the release of oxytocin . This suggests that PGF2α and oxytocin form a positive feedback loop to facilitate the degradation of the corpus luteum .
Biochemical Pathways
PGF2α is part of the prostanoids group, which includes prostaglandin E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2α itself . These are generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a variety of stimuli . They act in a paracrine or autocrine manner, mediating an array of cellular processes such as cell proliferation, differentiation, apoptosis, and regulating female reproductive function, platelet aggregation, and vascular homeostasis .
Pharmacokinetics
The pharmacokinetic properties of PGF2α include a short elimination half-life of less than 1 minute in blood plasma and 3 to 6 hours in amniotic fluid . This rapid metabolism and clearance suggest that the bioavailability of PGF2α may be influenced by factors such as the route of administration and the presence of metabolic enzymes.
Result of Action
The action of PGF2α results in various molecular and cellular effects. For instance, it stimulates myometrial contractions, provokes myometrial ischemia to accelerate labor, and prevents significant blood loss during labor . It also acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . In addition, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Action Environment
The action, efficacy, and stability of PGF2α can be influenced by various environmental factors. For instance, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α
生化分析
Biochemical Properties
Prostaglandin F2alpha methyl ester interacts with various enzymes, proteins, and other biomolecules. It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . The biological functions of Prostaglandin F2alpha methyl ester could be modulated at multiple levels such as COX, PG synthases, and downstream receptors .
Cellular Effects
Prostaglandin F2alpha methyl ester has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .
Molecular Mechanism
Prostaglandin F2alpha methyl ester exerts its effects at the molecular level. It acts by binding to the prostaglandin F2alpha receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .
Temporal Effects in Laboratory Settings
The effects of Prostaglandin F2alpha methyl ester change over time in laboratory settings. It has been observed that there is an increase in the expression of the Prostaglandin F2alpha receptor in the mid- to late-proliferative phase, compared with early-proliferative and secretory phase endometrium .
Metabolic Pathways
Prostaglandin F2alpha methyl ester is involved in the metabolic pathways of prostaglandins. Prostanoids, including Prostaglandin F2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F2alpha methyl ester typically involves several steps, starting from readily available precursors. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic reactions to achieve high stereoselectivity and efficiency . Key steps in the synthesis include the Baeyer–Villiger oxidation and ketoreductase-catalyzed reduction, which help establish the critical stereochemical configurations .
Industrial Production Methods: Industrial production of prostaglandin F2alpha methyl ester often employs similar synthetic routes but on a larger scale. The use of biocatalysis in industrial settings allows for more sustainable and cost-effective production, as it reduces the need for harsh chemical reagents and conditions .
化学反应分析
Types of Reactions: Prostaglandin F2alpha methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of prostaglandin F2alpha methyl ester include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents such as sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles like amines or alcohols to introduce new functional groups .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of prostaglandin F2alpha methyl ester can yield various hydroxylated derivatives, while reduction can produce alcohols or other reduced forms .
相似化合物的比较
Similar Compounds: Similar compounds to prostaglandin F2alpha methyl ester include other prostaglandin derivatives, such as prostaglandin E2, prostaglandin D2, and prostaglandin I2 . These compounds share structural similarities and biological functions but differ in their specific receptor interactions and physiological effects.
Uniqueness: Prostaglandin F2alpha methyl ester is unique in its high affinity for the FP receptor and its potent biological activity in inducing smooth muscle contraction and regulating reproductive processes . Its methyl ester form also enhances its stability and bioavailability compared to the parent compound .
属性
IUPAC Name |
methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3/b8-5-,14-13+/t16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDMFGSFLLCCAO-NVRZHKMMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501037318 | |
| Record name | Prostaglandin F2 methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33854-16-9 | |
| Record name | Prostaglandin F2α methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33854-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prostaglandin F2 methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033854169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Prostaglandin F2 methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501037318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DINOPROST METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C289Y64HRB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


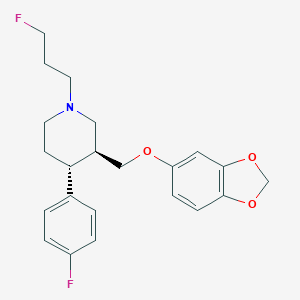
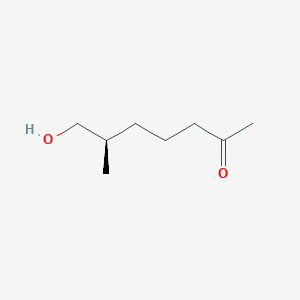
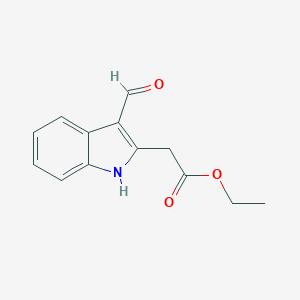

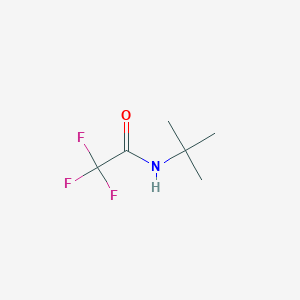
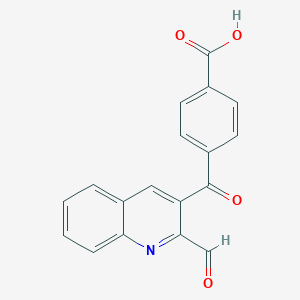
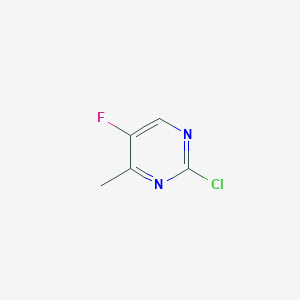
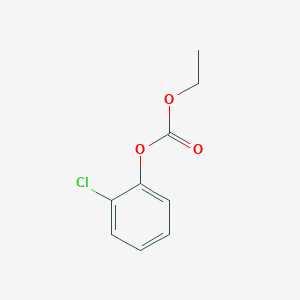
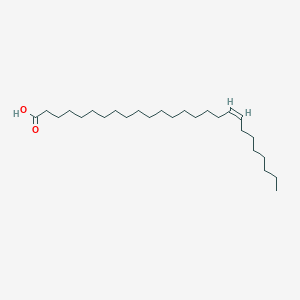
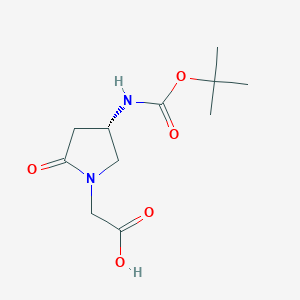
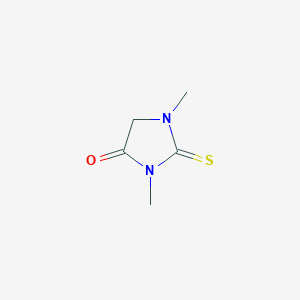

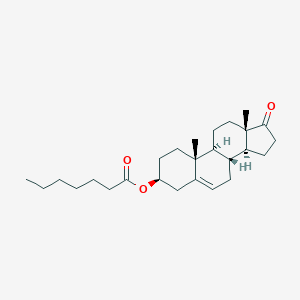
![2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B159653.png)
